N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide
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Description
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines
Mode of Action
Related compounds have been shown to induce cell cycle arrest and apoptosis via p53 activation and mitochondrial-dependent pathways . This suggests that N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide may interact with its targets to alter cellular processes, leading to cell death.
Biochemical Pathways
, related compounds have been shown to regulate cell cycle and apoptosis via p53 activation and mitochondrial-dependent pathways. This suggests that this compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Related compounds have been shown to induce g2/m cell cycle arrest and apoptosis in cancer cells . This suggests that this compound may have similar effects.
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-22-14-10-13-16(11-15(14)23-2)25-18(19-13)20-17(21)8-9-24-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAJQPHPYUCCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCSC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.